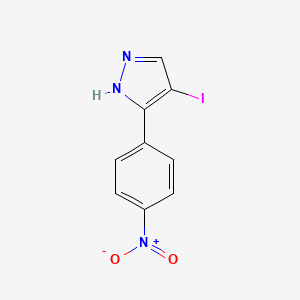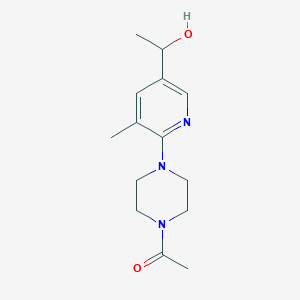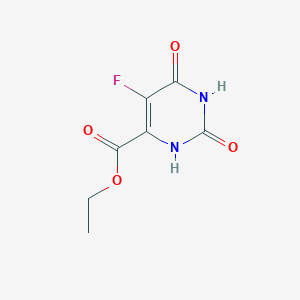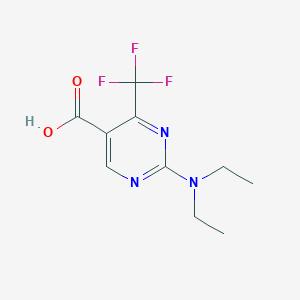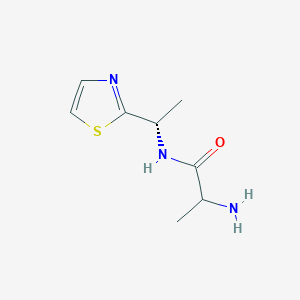
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a combination of piperazine, pyridine, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine and pyridine intermediates, followed by their coupling with a phenylmethanone derivative. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as nickel chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the piperazine group, which may affect its biological activity.
(6-(4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure but with a different substituent on the piperazine ring.
Uniqueness
Propriétés
Formule moléculaire |
C19H23N3O |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H23N3O/c1-3-21-9-11-22(12-10-21)18-13-15(2)17(14-20-18)19(23)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3 |
Clé InChI |
IQXIHMUDSOMGLM-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


